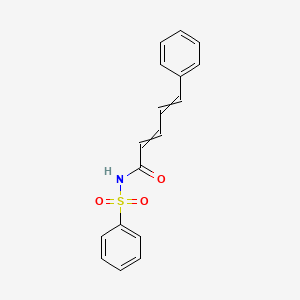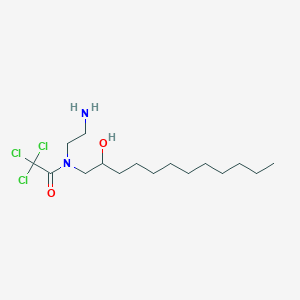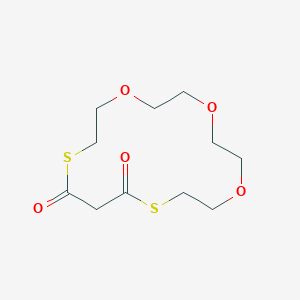
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione is a chemical compound with the molecular formula C₁₁H₁₈O₅S₂. It is a cyclic compound containing oxygen and sulfur atoms within its ring structure.
Métodos De Preparación
The synthesis of 1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione typically involves the reaction of appropriate diols and dithiols under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired cyclic structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in certain industrial processes
Mecanismo De Acción
The mechanism of action of 1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione involves its ability to form stable complexes with metal ions. This complexation can influence various molecular targets and pathways, depending on the specific application. For example, in drug delivery, the compound can enhance the stability and bioavailability of therapeutic agents .
Comparación Con Compuestos Similares
1,4,7-Trioxa-10,14-dithiacyclohexadecane-11,13-dione can be compared with other similar compounds such as:
4,7,10-Trioxa-1,13-tridecanediamine: Used in semiconductor applications.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Used in spectroscopic studies and as a ligand in coordination chemistry.
4,7,13-Trioxa-1,10-diazacyclopentadecane: Known for its complex-forming abilities with various metal ions.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
62786-64-5 |
|---|---|
Fórmula molecular |
C11H18O5S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1,4,7-trioxa-10,14-dithiacyclohexadecane-11,13-dione |
InChI |
InChI=1S/C11H18O5S2/c12-10-9-11(13)18-8-6-16-4-2-14-1-3-15-5-7-17-10/h1-9H2 |
Clave InChI |
CJJWYRQLFJYEAN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCSC(=O)CC(=O)SCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




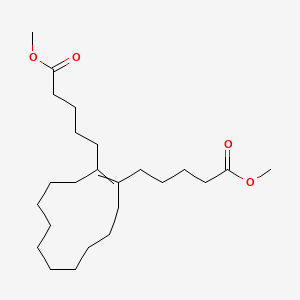

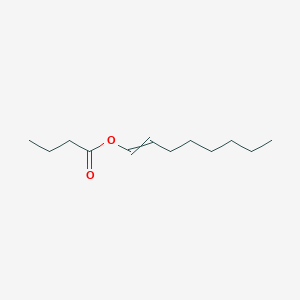
![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)
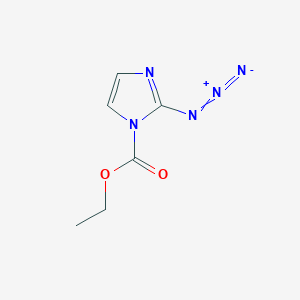

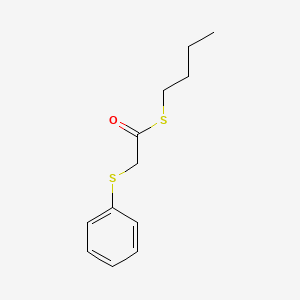
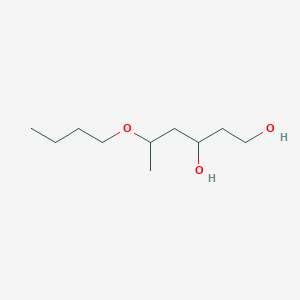
silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)
